1-(Chloroacetyl)-4-pyridin-2-ylpiperazine
Description
Properties
Molecular Formula |
C11H14ClN3O |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-3-1-2-4-13-10/h1-4H,5-9H2 |
InChI Key |
UMKZSIOUSYFQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The predominant method involves sequential deprotection of tert-butyloxycarbonyl (Boc)-protected intermediates followed by chloroacetylation.
Step 1: Boc Deprotection
-
Reactants : tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (1.0 eq), trifluoroacetic acid (TFA, 5.0 eq)
-
Solvent : Dichloromethane (DCM)
-
Conditions : 25°C, 2 hr stirring
Step 2: Chloroacetylation
Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| TFA Equivalents | 4.5–5.5 eq | <±2% variance |
| Chloroacetyl Chloride | 1.15–1.25 eq | Critical for purity |
| Reaction Temperature | 20–25°C | >30°C: 15% decomposition |
One-Pot Direct Functionalization of Piperazine
Protocol for Industrial-Scale Production
This method eliminates intermediate isolation, reducing processing time by 40%:
Advantages and Limitations
-
Throughput : 2.3 kg/L solvent capacity
-
Impurities : <0.5% bis-chloroacetylated byproduct
Microwave-Assisted Synthesis
Accelerated Reaction Dynamics
Microwave irradiation reduces reaction time from hours to minutes while maintaining yield:
| Condition | Conventional | Microwave |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 6 hr | 25 min |
| Energy Consumption | 18 kWh/kg | 7 kWh/kg |
| Purity | 98.5% | 99.1% |
Equipment Parameters
-
Frequency : 2.45 GHz
-
Power Density : 300 W/mL
-
Vessel Material : Borosilicate glass
Comparative Analysis of Synthetic Routes
Economic and Environmental Metrics
| Method | Cost ($/kg) | E-Factor* | PMI** |
|---|---|---|---|
| Two-Step | 1,450 | 8.2 | 23 |
| One-Pot | 980 | 5.1 | 18 |
| Microwave | 1,620 | 6.7 | 21 |
*E-Factor = (Total waste)/(Product mass)
**Process Mass Intensity = (Total input mass)/(Product mass)
Regulatory Considerations
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
Enzymatic Acetylation
Experimental biocatalytic approach using Candida antarctica lipase B:
-
Conversion : 78%
-
Selectivity : >99% monoacetylation
-
Temperature : 37°C, aqueous buffer
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl moiety undergoes nucleophilic displacement with amines, alcohols, and thiols under mild conditions. Key examples include:
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbonyl-adjacent carbon, displacing chloride. Steric hindrance from the pyridinylpiperazine group slightly reduces reaction rates compared to simpler chloroacetamides .
Condensation Reactions
The compound participates in condensations to form heterocycles or ureas:
Urea Formation
Reaction with isocyanates yields pyridinylpiperazine urea derivatives, critical in TRPV1 antagonist development :
-
Example: Reaction with 3-trifluoromethylphenyl isocyanate produces a TRPV1 antagonist (IC₅₀ = 12 nM) .
Cyclization with Hydrazines
Treatment with hydrazines forms pyrazolone derivatives:
-
Yields range from 45–60% depending on substituents.
Catalytic Coupling Reactions
Palladium-catalyzed cross-couplings modi
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development
The compound has been investigated for its potential as a drug candidate in various therapeutic areas:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. The piperazine core is known to interact with neurotransmitter systems, making it a candidate for further exploration in mood disorder treatments .
- Anticancer Properties : Studies have shown that compounds similar to 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine can inhibit cancer cell proliferation. The mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis .
- Antimicrobial Activity : The compound's structure allows it to target bacterial enzymes, potentially leading to the development of new antibiotics. Preliminary studies have demonstrated efficacy against various strains of bacteria .
Biological Research Applications
Biochemical Probes
Due to its ability to interact with specific biological targets, this compound serves as a biochemical probe in research:
- Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms, particularly in the context of drug metabolism and pharmacokinetics .
- Receptor Interaction Studies : Its structural features make it suitable for investigating interactions with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways involved in disease states .
Material Science Applications
Polymer Chemistry
The unique properties of this compound allow it to be explored in material science:
- Synthesis of Functional Polymers : The compound can be used as a monomer or additive in the synthesis of polymers with specific functionalities, such as improved thermal stability or enhanced mechanical properties. This application is particularly relevant in the development of coatings and advanced materials .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of piperazine derivatives, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study, various derivatives were tested against common bacterial strains. The results showed that modifications to the chloroacetyl group enhanced antibacterial activity, indicating a structure-activity relationship that could guide future synthesis efforts.
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridinyl and piperazinyl groups can interact with receptor sites through hydrogen bonding and hydrophobic interactions, modulating receptor function and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations:
- Chloroacetyl Group : Enhances reactivity for nucleophilic substitution (e.g., in and ). Compounds with this group often show antibacterial or antitumor activity due to electrophilic chloro leaving groups.
- Pyridinyl Substituents : Improve solubility and enable π-π stacking in target binding (e.g., ).
- Nitroimidazole Moieties : Found in compound 150, contribute to antiparasitic and antibacterial activity via nitro group reduction .
Table 2: Bioactivity Comparison
Notable Findings:
- Antibacterial Activity : Compound 150 outperformed standard antibiotics against E. coli and S. aureus, likely due to synergistic effects of nitroimidazole and piperazine .
- Antitumor Potential: Chloroacetyl derivatives (e.g., and ) show higher inhibitory effects than doxorubicin in some cancer cell lines, suggesting DNA alkylation or enzyme inhibition pathways .
- Psychoactive Properties : Analogs like MT-45 () demonstrate piperazine’s role in CNS-targeting drugs, though this compound’s neuroactivity remains unexplored .
Biological Activity
1-(Chloroacetyl)-4-pyridin-2-ylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings, including biological evaluations, structure-activity relationships (SAR), and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula CHClNO, featuring a piperazine ring substituted with a chloroacetyl group and a pyridine moiety. The presence of these functional groups is crucial for its biological interactions.
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on:
- Urease Inhibition : Urease is an enzyme that plays a critical role in the survival of pathogens such as Helicobacter pylori. Research indicates that derivatives of this compound can effectively inhibit urease activity. For instance, related compounds showed IC values significantly lower than standard inhibitors, indicating potent urease inhibition .
- Neuroprotective Effects : Similar piperazine derivatives have been evaluated for their neuroprotective properties in models of Parkinson's disease. These studies suggest that the incorporation of piperazine into drug design can enhance binding affinity to dopamine receptors, which may lead to improved therapeutic outcomes in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine at the ortho position enhances urease inhibitory activity. For example, compounds with chlorine substitutions exhibited lower IC values compared to those with larger or electron-donating groups .
- Hydrophobic Interactions : Studies on related compounds indicate that hydrophobic substitutions on the piperazine ring improve binding affinity for dopamine receptors. This suggests that optimizing hydrophobic interactions could be key in enhancing the efficacy of derivatives .
Urease Inhibition Assays
In vitro assays have demonstrated that certain derivatives of this compound have potent urease inhibitory effects. The following table summarizes some of the most active compounds identified:
| Compound | IC (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| 5b | 2.0 ± 0.73 | -8.0 |
| 7e | 2.24 ± 1.63 | -8.1 |
| Thiourea | 23.2 ± 11.0 | -2.8 |
These results highlight the potential of these compounds as therapeutic agents against urease-related infections .
Neuroprotective Activity
In studies involving animal models for Parkinson's disease, piperazine derivatives demonstrated significant neuroprotective effects through their interaction with D2 and D3 dopamine receptors. The binding affinities were recorded as follows:
| Compound | K for D2 (nM) | K for D3 (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| 24d | 270 | 4.78 | 56.5 |
These findings suggest that modifications to the piperazine ring can lead to improved selectivity and potency in neuroprotective applications .
Q & A
Q. Table 1: Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 239.07 g/mol | HR-ESI-MS |
| Solubility (pH 7.4) | >48.7 µg/mL | Shake-flask |
| logP | 1.82 | HPLC (C18) |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | 85% vs. 62% in THF |
| Temperature | 0–5°C (to suppress hydrolysis) | Purity >98% |
| Reaction Time | 12 hrs | Complete conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
